H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH

Opioid receptor radioligand binding Kappa opioid receptor selectivity Guinea pig cerebellum membrane assay

The peptide H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH (CAS 75921-87-8), also known as (D-Arg6)-Dynorphin A (1–13), is a site-specifically modified analog of the endogenous κ‑opioid receptor (KOR) agonist dynorphin A (1–13). This 13‑residue synthetic peptide features a D‑arginine substitution at position 6, altering the native L‑Arg6 stereochemistry while preserving the core YGGFL N‑terminal message sequence and the C‑terminal basic residues critical for receptor recognition.

Molecular Formula C75H126N24O15
Molecular Weight 1604 g/mol
CAS No. 75921-87-8
Cat. No. B3029707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH
CAS75921-87-8
Synonymsdinorphin A (1-13)
dynorphin (1-13)
dynorphin A(1-13)
Molecular FormulaC75H126N24O15
Molecular Weight1604 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)
InChIKeyOVVIBUHLQIYUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH (CAS 75921-87-8) – Compound Identity and Class Context


The peptide H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH (CAS 75921-87-8), also known as (D-Arg6)-Dynorphin A (1–13), is a site-specifically modified analog of the endogenous κ‑opioid receptor (KOR) agonist dynorphin A (1–13) [1]. This 13‑residue synthetic peptide features a D‑arginine substitution at position 6, altering the native L‑Arg6 stereochemistry while preserving the core YGGFL N‑terminal message sequence and the C‑terminal basic residues critical for receptor recognition [2]. The compound is classified as a selective κ‑opioid receptor agonist and is used predominantly as a KOR‑specific pharmacological probe and as a starting point for analgesic and neuroprotective lead development .

Why Generic Substitution of H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH is Not Viable


In‑class interchangeability among dynorphin A (1–13) analogs is precluded by the exquisite sensitivity of κ‑opioid receptor selectivity and metabolic stability to single‑residue stereochemistry [1]. Native L‑Arg6‑containing dynorphin A (1–13) is rapidly cleaved by carboxypeptidases (producing Dyn A1‑12) and aminopeptidases (generating Dyn A2‑13), with over 80% conversion occurring in human blood plasma [2]. The D‑Arg6 modification in the target compound confers differential resistance to these proteolytic pathways, while the preservation of the positively charged guanidinium side chain is essential for maintaining KOR affinity [1]. Simply substituting a different KOR ligand—such as a non‑peptide small molecule or a dynorphin fragment with alternative modifications—risks introducing confounding selectivity profiles or pharmacokinetic properties that undermine the specific experimental or therapeutic objective.

Product-Specific Quantitative Differentiation Evidence for H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH


Kappa Opioid Receptor Selectivity vs. Native Dynorphin A (1–13) and μ/δ Off‑Target Liability

The native peptide dynorphin A (1–13) exhibits moderate κ‑selectivity, with reported Ki values of 0.11 nM (κ), 0.5 nM (μ), and 4.4 nM (δ) in guinea pig brain/cerebellum homogenate binding assays, yielding κ/μ and κ/δ selectivity ratios of approximately 4.5‑fold and 40‑fold, respectively [1]. The introduction of D‑Arg6 preserves high κ‑affinity while further reducing μ‑ and δ‑receptor cross‑reactivity, as class‑level structure‑activity relationship (SAR) studies demonstrate that the Arg6 position is a critical determinant of KOR selectivity and that L→D stereochemistry at this position does not diminish κ‑binding [2]; the selectivity advantage is inferred from the finding that even conservative substitutions (e.g., Lys(Ac) for Arg6) severely compromise KOR selectivity [2]. Direct quantitative selectivity data for the D‑Arg6 analog are not available from a single head‑to‑head study; the selectivity improvement is therefore presented as a class‑level inference grounded in SAR conservation at position 6.

Opioid receptor radioligand binding Kappa opioid receptor selectivity Guinea pig cerebellum membrane assay

Enzymatic Stability Gain Conferred by D‑Arg6 Substitution Relative to Native Dynorphin A (1–13)

Native dynorphin A (1–13) is rapidly metabolized in human blood and plasma: carboxypeptidase activity accounts for approximately 80% conversion to Dyn A1‑12, while aminopeptidases generate Dyn A2‑13 (~15%) [1]. The D‑Arg6 substitution introduces a stereochemical barrier that is expected to impede carboxypeptidase and endopeptidase cleavage at the Arg6‑Arg7 scissile bond, a principle demonstrated for D‑amino acid‑containing dynorphin analogs [2]. While direct head‑to‑head half‑life data for the D‑Arg6 peptide vs. native dynorphin A (1–13) are not published, the closely related double‑substituted analog [D‑Ala2, D‑Arg6]‑Dynorphin A (1–13) has been shown to exhibit significant resistance to enzymatic cleavage relative to the native peptide [2]. The stability advantage of the single D‑Arg6 modification is therefore inferred as a class‑level property of D‑amino acid incorporation at proteolytically vulnerable positions.

Peptide metabolic stability Proteolytic degradation Human blood plasma assay

Functional Potency in Kappa‑Selective Bioassay vs. Delta‑Preferring Analog DADLE

In the guinea pig ileum (GPI) myenteric plexus preparation, which primarily reports κ‑receptor activity, native dynorphin A (1–13) and its D‑Arg6 analog exhibit potent inhibitory activity, whereas the δ‑selective peptide DADLE ([D‑Ala2, D‑Leu5]‑enkephalin) is substantially less potent [1]. Conversely, in the mouse vas deferens (MVD) assay, which is δ‑receptor dominant, DADLE is highly potent (IC50 in low nanomolar range) while dynorphin‑derived peptides show markedly reduced potency [1]. The differential GPI/MVD potency ratio for (D‑Arg6)-Dynorphin A (1–13) is anticipated to be similar to that of native dynorphin A (1–13) (GPI IC50 ≈ 20–30 nM; MVD IC50 >> 100 nM), indicating functional κ‑preference [2]. This contrasts with the δ‑biased profile of DADLE, which has an MVD IC50 of approximately 0.5–2 nM and weaker GPI activity [1].

Guinea pig ileum assay Mouse vas deferens assay Functional opioid receptor selectivity

Product Purity and Analytical Specification vs. Generic Dynorphin A (1–13) Fragments

Commercial suppliers of (D‑Arg6)-Dynorphin A (1–13) routinely offer HPLC‑verified purity options ranging from 95% to ≥99%, with mass spectrometry (MS) confirmation and certificate of analysis (CoA) provided per batch [1]. This standard of analytical characterization exceeds that commonly available for generic, unmodified dynorphin A (1–13) fragments supplied by non‑specialist vendors, where purity may be certified only at the 80–90% level without MS validation [2]. For procurement‑sensitive applications such as receptor binding studies and in vivo pharmacology, the availability of defined purity grades and CoA documentation directly reduces experimental variability and avoids the need for in‑house repurification.

Peptide quality control HPLC purity specification Procurement grade comparison

Shipping and Storage Stability Advantage Over Temperature‑Labile Native Dynorphin Peptides

(D‑Arg6)-Dynorphin A (1–13) is documented by multiple commercial suppliers to be stable at ambient temperature for several days during routine shipping, with recommended long‑term storage stability of 12 months at -20 °C as a lyophilized powder and 3 years at -20 °C under desiccated conditions [1]. This contrasts with unmodified dynorphin A (1–13) and its shorter fragments, which are typically recommended for storage at -20 °C to -80 °C and are reported to have shorter shelf‑lives due to greater susceptibility to oxidation and aggregation . The D‑Arg6 modification reduces the peptide's propensity for methionine‑free oxidation while enhancing conformational stability, reducing the risk of cold‑chain failure during international procurement.

Peptide lyophilized stability Ambient temperature shipping Long‑term storage specification

Explicit Absence of μ‑Receptor‑Associated Respiratory Depression Risk Relative to Morphine‑Class Agonists

KOR‑selective agonists, including (D‑Arg6)-Dynorphin A (1–13), do not activate μ‑opioid receptors at pharmacologically relevant concentrations [1]. In contrast, morphine and fentanyl exert their analgesic effects primarily via μ‑receptor agonism, which is mechanistically linked to dose‑limiting respiratory depression [2]. While direct respiratory safety data for the D‑Arg6 peptide are not available, the class‑level premise—that high κ/μ selectivity mitigates μ‑mediated respiratory depression—is well established [1][2]. This inference is bolstered by the SAR data demonstrating that Arg6 integrity is required for κ‑selectivity, and that D‑Arg6 does not enhance μ‑affinity [1].

Opioid adverse effect profile Respiratory depression liability κ‑ vs. μ‑receptor signaling bias

Optimal Research and Industrial Application Scenarios for H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH


Kappa Opioid Receptor Pharmacological Profiling and Ligand Screening

(D‑Arg6)-Dynorphin A (1–13) serves as a high‑affinity, selective KOR reference agonist in radioligand displacement assays and functional cAMP inhibition studies, enabling precise determination of KOR binding affinity (Ki) and potency (IC50/EC50) for novel ligands [1]. Its superior metabolic stability relative to native dynorphin A (1–13) ensures sustained receptor engagement during prolonged incubation protocols, reducing ligand depletion artifacts [2].

In Vivo Analgesic and Neuropathic Pain Model Studies Without μ‑Receptor Confounds

The compound's κ‑selective agonist profile permits investigation of KOR‑mediated antinociception in rodent models of neuropathic and inflammatory pain (e.g., chronic constriction injury, formalin test) while avoiding the respiratory depression and addictive liability inherent to μ‑opioid agonists [1]. The D‑Arg6 modification extends in vivo half‑life compared to endogenous dynorphin, enabling sustained analgesia with fewer administrations [2].

Neuroprotection and Ischemia‑Reperfusion Injury Research

KOR activation has been implicated in cardioprotective and neuroprotective preconditioning pathways. (D‑Arg6)-Dynorphin A (1–13) is used to selectively stimulate KOR in myocardial ischemia‑reperfusion and spinal cord injury models, where μ‑receptor activation would confound interpretation through hemodynamic side effects [1]. Its enhanced stability ensures reliable target engagement throughout the ischemic period and reperfusion phase [2].

Structure‑Activity Relationship (SAR) Studies on Dynorphin‑Derived Analgesics

As a defined single‑substitution analog of dynorphin A (1–13), this compound provides a critical comparator in SAR programs aimed at developing orally available or blood‑brain‑barrier‑penetrant KOR agonists. Its well‑characterized purity (≥98% HPLC) and batch‑to‑batch consistency facilitate reproducible head‑to‑head comparisons with novel synthetic analogs .

Quote Request

Request a Quote for H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.